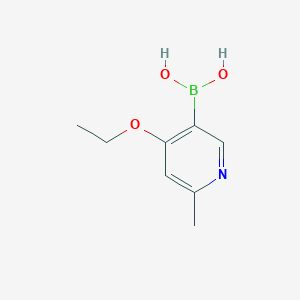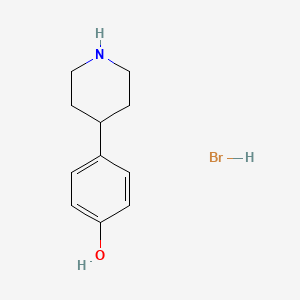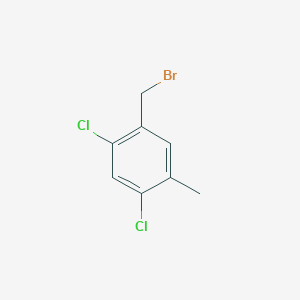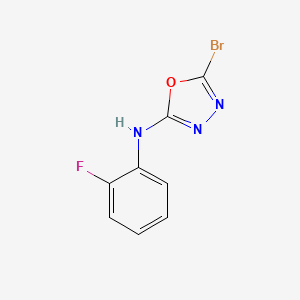
(4-Ethoxy-6-methylpyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is represented by the formula C8H12BNO3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid”, have been used in various chemical reactions. They can form reversible tetrahedral bonds with substrates such as enzymes, saccharides, and nucleic acids . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” include a molecular weight of 181 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Diese Verbindung ist ein vielseitiges Reagenz in der chemischen Synthese. Sie kann verwendet werden, um die Boronsäure-Funktionelle Gruppe in andere chemische Verbindungen einzuführen, was ein entscheidender Schritt bei der Synthese verschiedener organischer Moleküle ist, einschließlich Naturprodukten und Polymeren.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von (4-Ethoxy-6-methylpyridin-3-yl)boronsäure, was ihre Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht .
Wirkmechanismus
Target of Action
The primary target of the compound (4-Ethoxy-6-methylpyridin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds. This compound is a boronic acid derivative, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Mode of Action
The (4-Ethoxy-6-methylpyridin-3-yl)boronic acid interacts with its targets through a process called transmetalation. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid (4-Ethoxy-6-methylpyridin-3-yl)boronic acid acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The (4-Ethoxy-6-methylpyridin-3-yl)boronic acid affects the biochemical pathway of carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key method for creating biaryl compounds . These compounds are prevalent in various fields, including medicinal chemistry, materials science, and natural product synthesis .
Result of Action
The molecular effect of the action of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid is the formation of a new carbon-carbon bond. This bond formation results in the synthesis of biaryl compounds, which have various applications in medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant to various functional groups . Furthermore, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” and other boronic acids.
Biochemische Analyse
Biochemical Properties
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a building block in drug design .
Cellular Effects
The effects of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid on various cell types and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins .
Furthermore, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis. The compound’s influence on cellular metabolism is also notable, as it can affect metabolic pathways by inhibiting or activating specific enzymes .
Molecular Mechanism
The molecular mechanism of action of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form covalent bonds with biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site .
Additionally, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can interact with transcription factors, leading to changes in gene expression. This interaction can occur through direct binding to the transcription factor or by modulating the activity of co-regulatory proteins. The compound’s ability to influence enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives . This degradation can affect the compound’s activity and its long-term effects on cellular function.
Studies have shown that (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can have long-term effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell proliferation, differentiation, and apoptosis, depending on the concentration and duration of exposure . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response.
In animal models, high doses of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can result in toxic or adverse effects, including organ damage and systemic toxicity . These effects highlight the importance of determining the appropriate dosage for experimental studies and potential therapeutic applications. Researchers must carefully consider the dosage effects when designing experiments and interpreting data.
Metabolic Pathways
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
The interaction of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid with metabolic enzymes can also affect the levels of key metabolites in cells and tissues. This can result in changes in metabolic flux, influencing cellular energy production, biosynthesis, and detoxification processes . Understanding the metabolic pathways of this compound is crucial for predicting its effects in biological systems and developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can interact with binding proteins that influence its localization and accumulation.
The distribution of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid within tissues can also affect its biological activity. The compound may preferentially accumulate in certain tissues, leading to localized effects on cellular function . Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
The localization of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid to other organelles, such as the mitochondria or endoplasmic reticulum, can also affect its activity and function. These interactions can influence cellular processes such as energy production, protein synthesis, and stress responses . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEKCLRYHZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)












